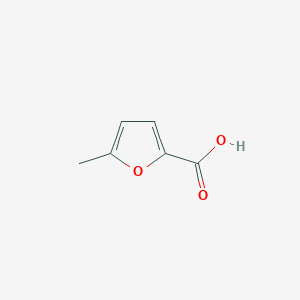
5-Methylfuran-2-carbonsäure
Übersicht
Beschreibung
5-Methylfuran-2-carboxylic acid belongs to the class of organic compounds known as furoic acids. These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom. 5-Methylfuran-2-carboxylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Methylfuran-2-carboxylic acid has been primarily detected in urine.
5-Methylfuran-2-carboxylic acid is a furoic acid.
Wissenschaftliche Forschungsanwendungen
Nachhaltige Synthese in der Grünen Chemie
5-Methylfuran-2-carbonsäure (MFA) ist für ihre Rolle in der nachhaltigen Chemie anerkannt. Forscher haben einen neuartigen Weg zur Synthese von MFA aus nachwachsenden Rohstoffen entwickelt . Dieses Verfahren beinhaltet die selektive Hydrogenolyse von 5-Hydroxymethyl-2-furancarbonsäure (HMFA) bei Umgebungstemperaturen und bietet eine grüne Alternative zu traditionellen Syntheseverfahren .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie zeigen MFA-Derivate vielversprechende Eigenschaften als antibakterielle Mittel. Neuartige Furan-Derivate, die aus MFA synthetisiert werden, wurden auf ihr Potenzial zur Bekämpfung von mikrobieller Resistenz untersucht, was die Bedeutung der Verbindung in der medizinischen Chemie unterstreicht .
Biochemie und Biomassenumwandlung
MFA spielt eine entscheidende Rolle bei der Umwandlung von Biomasse in wertvolle Chemikalien. Es dient als Zwischenprodukt bei der Produktion von furanbasierten Plattformchemikalien, die entscheidend für die Umwandlung von Biomasse in ein Spektrum wirtschaftlich rentabler Verbindungen sind .
Industrielle Anwendungen
Der Industriesektor nutzt MFA aufgrund seiner Vielseitigkeit. Es wird bei der Synthese verschiedener Chemikalien und als potenzieller Dieselkraftstoffzusatz verwendet, was seine breite Anwendbarkeit in industriellen Prozessen unterstreicht .
Materialwissenschaften
In den Materialwissenschaften werden MFA-Derivate verwendet, um Systeme mit aromatischem Charakter zu erzeugen. Sie sind an Reaktionen beteiligt, die Furane in andere Verbindungen umwandeln, was ihre Nützlichkeit bei der Entwicklung neuer Materialien zeigt .
Umweltanwendungen
MFA-Derivate gelten aufgrund ihrer Gewinnung aus lignocellulosehaltiger Biomasse als „grüne“ Chemikalien. Sie werden als nachhaltige Alternativen zu Erdöl-basierten Chemikalien angesehen und tragen zum Umweltschutz und zur Reduzierung von Treibhausgasemissionen bei .
Analytische Chemie
In der analytischen Chemie werden MFA und seine Ester als Standards und Reagenzien verwendet. Ihre klar definierten Strukturen und Eigenschaften machen sie für verschiedene analytische Methoden geeignet, darunter Chromatographie und Spektrometrie .
Lebensmittelindustrie-Anwendungen
Während direkte Verweise auf MFA in der Lebensmittelindustrie begrenzt sind, sind seine Stammverbindungen, Furane, in der Lebensmittelchemie von Bedeutung. Sie werden in Aroma- und Duftstoffen verwendet, und ihre Derivate werden für potenzielle Lebensmittel-Anwendungen untersucht .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Methylfuran-2-carboxylic acid (MFCA) is a furan derivative that has been found to exhibit antibacterial activity . Its primary targets are bacterial cells, particularly Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis . These bacteria play various roles in human health, from skin flora to potential pathogens.
Mode of Action
It has been suggested that it interacts with the bacterial cell wall and membrane, causing damage and leading to cell death . This is similar to other antimicrobial agents, which often target the integrity of the bacterial cell wall or membrane to exert their effects .
Result of Action
The primary result of MFCA’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria . It achieves this by damaging the bacterial cell wall and membrane, leading to cell death . This antibacterial activity suggests potential applications of MFCA in treating bacterial infections.
Biochemische Analyse
Biochemical Properties
It is known that furan derivatives, which include 5-Methylfuran-2-carboxylic acid, have a wide range of biological and pharmacological properties .
Cellular Effects
Furan derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Furan derivatives have been shown to have various effects at different dosages in animal models .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Furan derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Furan derivatives have been shown to localize to various subcellular compartments .
Eigenschaften
IUPAC Name |
5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCLWJUABOAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021627 | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-15-3 | |
| Record name | 2-Furancarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1917-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURANCARBOXYLIC ACID, 5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
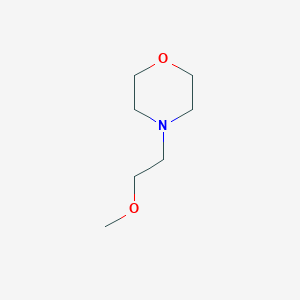

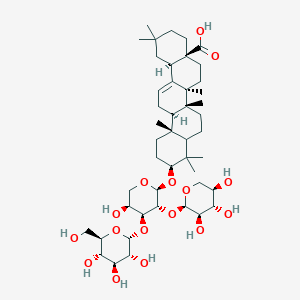

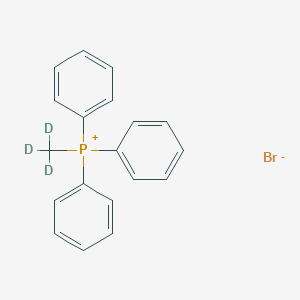

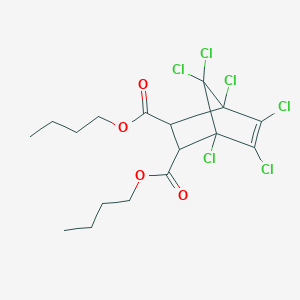


![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
